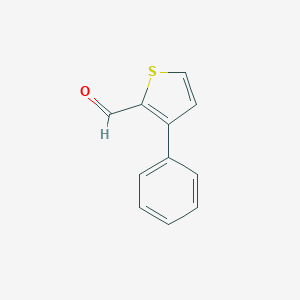

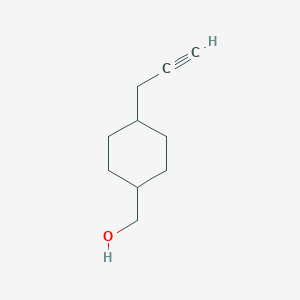

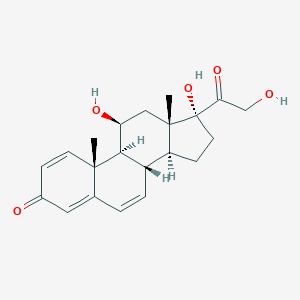

(4-Prop-2-ynylcyclohexyl)methanol

描述

(4-Prop-2-ynylcyclohexyl)methanol is a compound that is not directly mentioned in the provided papers. However, the papers discuss related chemical reactions and synthetic methods that could be relevant to the synthesis and analysis of similar compounds. The first paper describes a palladium-catalyzed synthesis involving 4-yn-1-ols, which are compounds with a terminal triple bond that could be structurally related to (4-Prop-2-ynylcyclohexyl)methanol . The second paper discusses the synthesis of chiral alcohols through the double reduction of cyclic sulfonamide precursors, which is a different approach but might offer insights into the synthesis of complex alcohols .

Synthesis Analysis

The synthesis of compounds related to (4-Prop-2-ynylcyclohexyl)methanol can be achieved through palladium-catalyzed reactions. In the first paper, 4-yn-1-ols undergo oxidative cyclization and alkoxycarbonylation to form tetrahydrofurans . Although this does not directly describe the synthesis of (4-Prop-2-ynylcyclohexyl)methanol, the methodology could potentially be adapted for its synthesis. The second paper provides an alternative synthetic route through the double reduction of cyclic sulfonamides, which could be a viable method for synthesizing complex chiral alcohols .

Molecular Structure Analysis

The molecular structure of (4-Prop-2-ynylcyclohexyl)methanol would include a cyclohexyl ring, a propargyl group, and a hydroxymethyl group. The papers do not provide a direct analysis of this molecule's structure but offer general insights into the structural aspects of related compounds. For instance, the stereochemistry of chiral alcohols is a significant factor in the second paper, which could be relevant when considering the three-dimensional structure of (4-Prop-2-ynylcyclohexyl)methanol .

Chemical Reactions Analysis

The chemical reactions described in the papers involve catalytic systems that could be applied to (4-Prop-2-ynylcyclohexyl)methanol or its precursors. The first paper details a reaction pathway that includes oxidative cyclization and methoxycarbonylation, which could be relevant if (4-Prop-2-ynylcyclohexyl)methanol were to undergo similar transformations . The second paper's focus on the reduction of cyclic sulfonamides to form amino products suggests a potential for diverse chemical reactivity in the presence of different functional groups .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of (4-Prop-2-ynylcyclohexyl)methanol, they do provide information on the properties of related compounds. For example, the palladium-catalyzed reactions in the first paper are conducted under specific conditions (70°C and 100 atm of a 9:1 mixture of carbon monoxide and air), which indicates the sensitivity of these reactions to temperature and pressure . The second paper implies that the stereochemistry of the resulting chiral alcohols is crucial, which would also be true for (4-Prop-2-ynylcyclohexyl)methanol, affecting its physical properties such as solubility and boiling point .

科学研究应用

Methanol as a Hydrogen Donor

(Smith & Maitlis, 1985) explored the use of methanol as a hydrogen donor in reactions catalyzed by various complexes. This research is significant for understanding how methanol, a component related to (4-Prop-2-ynylcyclohexyl)methanol, can be used in organic synthesis.

Electrochemical Analysis

Methanol's properties and interactions are analyzed in (Santos et al., 2017), highlighting its importance in the field of electrochemical analysis. This is relevant for understanding the behavior of similar compounds like (4-Prop-2-ynylcyclohexyl)methanol.

Catalytic Hydrogenation Studies

The study of catalytic hydrogenation, as seen in (Mitchell, 1970), involves methanol and similar compounds, providing insights into the chemical behavior of (4-Prop-2-ynylcyclohexyl)methanol in such processes.

Applications in Organic Synthesis

The work of (Sarki et al., 2021) on using methanol for N-methylation of amines and transfer hydrogenation of nitroarenes demonstrates the potential of methanol in organic synthesis, relevant to (4-Prop-2-ynylcyclohexyl)methanol.

Methanol in Fuel Cells

Research by (Niu et al., 2016) on methanol's role in electrochemical oxidation for fuel cells provides insights into possible energy applications of similar compounds like (4-Prop-2-ynylcyclohexyl)methanol.

Biocatalysis

(Chen et al., 2021) discusses using methanol in a green and efficient biocatalytic synthesis process, which could be applicable to the study of similar compounds.

Methanol Synthesis Catalysis

The role of methanol in synthesis catalysis is explored in (Richard & Fan, 2018), providing insights into the potential catalytic applications of (4-Prop-2-ynylcyclohexyl)methanol.

Methanol Conversion Studies

(Tau et al., 1990) and (Moran et al., 2011) provide valuable insights into the conversion of methanol in various chemical processes, which is relevant to the study and applications of (4-Prop-2-ynylcyclohexyl)methanol.

Methanol in Lipid Dynamics

The impact of methanol on lipid dynamics, as studied in (Nguyen et al., 2019), offers insights into the biological implications of similar compounds.

Methanolysis Research

The methanolysis process, as seen in (Kirmse & Heese, 1971), provides information on chemical reactions relevant to the study of (4-Prop-2-ynylcyclohexyl)methanol.

安全和危害

This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity levels, and the hazards it poses to human health and the environment.

未来方向

This involves discussing potential future research directions, applications, and improvements related to the compound.

属性

IUPAC Name |

(4-prop-2-ynylcyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-2-3-9-4-6-10(8-11)7-5-9/h1,9-11H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOSNWRMEZTDNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444936 | |

| Record name | (4-prop-2-ynylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Prop-2-ynylcyclohexyl)methanol | |

CAS RN |

250682-79-2 | |

| Record name | (4-prop-2-ynylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B133437.png)

![(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B133438.png)

![4-Methyl-1-acetoxycalix[6]arene](/img/structure/B133443.png)

![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B133450.png)